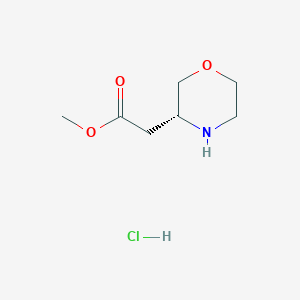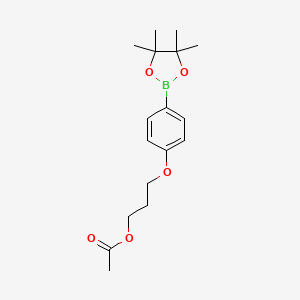![molecular formula C32H36Fe2N2O2 B6343777 (S,S'')-2,2''-Bis[(S)-4-isopropyloxazolin-2-yl]-1,1''-biferrocene CAS No. 190601-12-8](/img/structure/B6343777.png)
(S,S'')-2,2''-Bis[(S)-4-isopropyloxazolin-2-yl]-1,1''-biferrocene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, etc., to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, conditions, and mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, etc. These properties can often be predicted using computational chemistry .Aplicaciones Científicas De Investigación
(S,S'')-2,2''-Bis[(S)-4-isopropyloxazolin-2-yl]-1,1''-biferrocene has a wide range of potential applications in scientific research. It has been used as a model compound to study the structure and reactivity of biferrocene-based compounds. It has also been used to study the electronic and catalytic properties of biferrocene-based compounds. In addition, it has been used as a model compound for the development of new materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of (S,S'')-2,2''-Bis[(S)-4-isopropyloxazolin-2-yl]-1,1''-biferrocene is still under investigation. However, it is believed that the ferrocene moieties of this compound act as electron-rich sites, which can interact with electron-poor sites on other molecules. This interaction can result in the formation of covalent bonds and the formation of new compounds. In addition, the oxazoline bridge of this compound is believed to be responsible for the formation of hydrogen bonds between molecules, which can lead to the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still under investigation. However, studies have shown that this compound can interact with proteins and enzymes, which can lead to changes in their structure and function. In addition, this compound has been shown to have antioxidant properties, which can help protect cells from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(S,S'')-2,2''-Bis[(S)-4-isopropyloxazolin-2-yl]-1,1''-biferrocene has several advantages for use in lab experiments. It is a stable compound, which makes it easy to handle and store. In addition, it is soluble in many common solvents, which makes it easy to use in a variety of reactions. However, there are some limitations to using this compound in lab experiments. For example, it is not very soluble in water, which can limit its use in aqueous solutions. In addition, it is not very reactive, which can limit its use in certain reactions.
Direcciones Futuras
The potential applications of (S,S'')-2,2''-Bis[(S)-4-isopropyloxazolin-2-yl]-1,1''-biferrocene are still being explored. In the future, it is likely that this compound will be used in the development of new materials, such as polymers and nanomaterials. In addition, it is likely that this compound will be used as a model compound to study the structure and reactivity of biferrocene-based compounds. Finally, it is likely that this compound will be used in the development of new drugs, as it has been shown to interact with proteins and enzymes.
Métodos De Síntesis
(S,S'')-2,2''-Bis[(S)-4-isopropyloxazolin-2-yl]-1,1''-biferrocene can be synthesized using a variety of methods, including a coupling reaction between ferrocene and 4-isopropyloxazoline, a palladium-catalyzed cross-coupling reaction, and a Sonogashira coupling reaction. The most common method is the coupling reaction between ferrocene and 4-isopropyloxazoline, which involves the reaction of ferrocene and 4-isopropyloxazoline in the presence of a base, such as potassium tert-butoxide or sodium hydride. The reaction is carried out in a solvent, such as dichloromethane or toluene, at room temperature.
Safety and Hazards
Propiedades
IUPAC Name |
cyclopenta-1,3-diene;iron(2+);(4S)-4-propan-2-yl-2-[2-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]cyclopenta-2,4-dien-1-yl]-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2.2C5H5.2Fe/c1-13(2)19-11-25-21(23-19)17-9-5-7-15(17)16-8-6-10-18(16)22-24-20(12-26-22)14(3)4;2*1-2-4-5-3-1;;/h5-10,13-14,19-20H,11-12H2,1-4H3;2*1-5H;;/q-2;2*-1;2*+2/t19-,20-;;;;/m1..../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVKKVGUOIENJR-XQHCZWOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)[C-]2C=CC=C2C3=C(C=C[CH-]3)C4=NC(CO4)C(C)C.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2].[Fe+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)[C-]2C=CC=C2C3=C(C=C[CH-]3)C4=N[C@H](CO4)C(C)C.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2].[Fe+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36Fe2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![exo-cis-(+/-)-1-(N-Acetylmethyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6343704.png)











